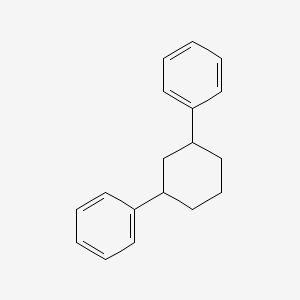

1,3-Diphenylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1667-08-9 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(3-phenylcyclohexyl)benzene |

InChI |

InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2 |

InChI Key |

MCHONHDBIWWITD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diphenylcyclohexane and Its Analogues

Mechanistic Investigations of Direct Synthesis Routes

Direct synthesis of the 1,3-diphenylcyclohexane core often relies on classical carbon-carbon bond-forming reactions, where mechanistic understanding is crucial for controlling outcomes.

Friedel-Crafts Alkylation Protocols and Reaction Control

Friedel-Crafts alkylation represents a fundamental method for attaching phenyl groups to a cyclohexane (B81311) precursor. nih.govwikipedia.orgmt.com This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or another electrophile in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmt.com The reaction proceeds through the formation of a carbocationic intermediate from the alkylating agent, which then attacks the aromatic ring. mt.com

However, the direct synthesis of this compound via this method is subject to several challenges that necessitate strict reaction control. chemeurope.comcerritos.edu One major issue is the propensity for overalkylation, as the initial product, being more nucleophilic than the starting material, can undergo further alkylation. chemeurope.comcerritos.edu Additionally, carbocation rearrangements are a common complication, especially when using primary or secondary alkylating agents, which can lead to a mixture of isomeric products. lscollege.ac.in

To mitigate these issues, reaction conditions must be carefully optimized. Strategies to achieve better control include:

Choice of Catalyst: While strong Lewis acids like AlCl₃ are common, milder catalysts may be employed to reduce side reactions. nih.gov

Substrate Selection: Using tertiary alkylating agents or those that form stabilized carbocations (e.g., benzylic) can minimize rearrangements. lscollege.ac.in

Thermodynamic vs. Kinetic Control: Under thermodynamic control, dealkylation and transalkylation processes can lead to the most stable isomer, which may not be the desired 1,3-disubstituted product. chemeurope.com For instance, the multiple alkylations of benzene (B151609) with ethyl bromide can ultimately yield 1,3,5-triethylbenzene (B86046) due to thermodynamic favorability. chemeurope.com

Intramolecular Reactions: Intramolecular Friedel-Crafts reactions, where the aromatic ring and the alkylating group are part of the same molecule, can be more controlled, particularly for forming five- or six-membered rings. nih.govlscollege.ac.in

Catalytic Hydrogenation Pathways and Regio-/Stereoselectivity

Catalytic hydrogenation offers an alternative route to this compound, typically by reducing a suitable unsaturated precursor like a diphenyl-substituted cyclohexene (B86901), cyclohexadiene, or even a diphenylbenzene derivative. This method's success hinges on the precise control of regio- and stereoselectivity, which is largely dictated by the choice of catalyst and reaction conditions.

The complete reduction of a benzene ring to a cyclohexane ring generally requires harsh conditions, such as elevated pressure and temperature, due to the high stability conferred by aromaticity. youtube.com For instance, the hydrogenation of benzene to cyclohexane can be achieved using hydrogen gas with a catalyst like platinum on carbon, but often at pressures around 1500 psi. youtube.com

When hydrogenating precursors with existing stereocenters or multiple reducible sites, the catalyst's nature is paramount.

Regioselectivity: In a molecule with multiple double bonds, such as a diphenylcyclohexadiene, the catalyst can influence which bond is reduced preferentially. For example, in the hydrogenation of 1,3-cyclohexadiene, different catalysts can lead to varying amounts of cyclohexene and cyclohexane.

Stereoselectivity: The hydrogenation of a substituted cyclohexene precursor can lead to either cis or trans isomers of this compound. The stereochemical outcome is determined by the direction of hydrogen addition to the double bond, which is influenced by how the substrate adsorbs onto the catalyst surface. Heterogeneous catalysts (e.g., Pd, Pt, Rh on a solid support) often favor syn-addition of hydrogen, leading to a predominance of the cis isomer.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives provides access to a broader range of structures with tailored properties. These methods often involve building the cyclohexane ring system through condensation, annulation, or multi-component strategies.

Cyclohexenone and Cyclohexanedione Derivative Synthesis via Condensation and Annulation Reactions

Condensation and annulation reactions are powerful tools for constructing cyclic systems like cyclohexenone and cyclohexanedione, which can serve as versatile intermediates for this compound analogues.

A cornerstone of this approach is the Robinson annulation , a two-step process that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orglibretexts.org This reaction typically occurs between an α,β-unsaturated ketone (Michael acceptor) and a ketone or a related nucleophile like a β-diketone or β-keto ester (Michael donor). wikipedia.orglibretexts.org For synthesizing diphenyl-substituted derivatives, starting materials containing phenyl groups are employed. For example, the reaction of ethyl acetoacetate (B1235776) with trans-chalcone (1,3-diphenyl-2-propen-1-one) leads to the formation of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. tamu.edu

The general mechanism involves:

Michael Addition: A base generates an enolate from the Michael donor, which then performs a 1,4-conjugate addition to the α,β-unsaturated ketone, yielding a 1,5-dicarbonyl intermediate. tamu.eduwikipedia.org

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under basic conditions, undergoes an intramolecular aldol reaction where one enolate attacks the other carbonyl group, forming a six-membered ring. tamu.edu

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated cyclohexenone product. jk-sci.com

A study has described the synthesis of a complex tetraphenyl cyclohexanol (B46403) derivative using a Robinson annulation approach involving symmetrical 1,5-diketones and 1,5-diphenyl-penta-2,4-dien-1-one in the presence of sodium ethoxide. researchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Michael Addition | Base-catalyzed conjugate addition of a Michael donor (e.g., ethyl acetoacetate) to a phenyl-substituted α,β-unsaturated ketone (e.g., chalcone). tamu.edu | Enolate, 1,5-Dicarbonyl Adduct |

| 2. Intramolecular Aldol Condensation | Base-catalyzed cyclization of the 1,5-dicarbonyl intermediate to form a six-membered ring. tamu.edu | Cyclic β-Hydroxy Ketone |

| 3. Dehydration | Elimination of water from the aldol adduct to form the final α,β-unsaturated cyclohexenone. jk-sci.com | Substituted Cyclohexenone |

Multi-component Reactions for Structurally Diverse this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and the ability to generate diverse molecular libraries rapidly. nih.gov

The synthesis of structurally diverse this compound derivatives can be achieved through MCRs that construct the functionalized cyclohexane core in one pot. These reactions often involve 1,3-dicarbonyl compounds as key building blocks. researchgate.net For example, a three-component reaction involving an aromatic aldehyde, an amine, and a boronic acid (Petasis reaction) can be adapted to create complex structures. scispace.com Similarly, cascade reactions involving Michael additions are common. A reported cascade inter–intramolecular double Michael strategy synthesizes highly functionalized cyclohexanones from curcumins and arylidenemalonates with high diastereoselectivity. beilstein-journals.org

While specific MCRs leading directly to this compound are specialized, the principles can be applied by selecting appropriate phenyl-containing starting materials. For instance, a reaction could be designed involving two different aromatic aldehydes, a C3-building block, and an amine to assemble a complex heterocyclic system fused to a diphenylcyclohexane core.

Strategies Involving Sigmatropic Rearrangements for Cyclohexenone Acid Synthesis

Sigmatropic rearrangements, a class of pericyclic reactions, provide a sophisticated and stereoselective pathway for synthesizing complex cyclic molecules. nih.govacs.org The researchgate.netresearchgate.net-sigmatropic rearrangement, in particular the oxy-Cope rearrangement, has been effectively utilized to synthesize diaryl-substituted cyclohexenone acids. nih.govwikipedia.org The Cope rearrangement is a thermal isomerization of a 1,5-diene, while the oxy-Cope variant involves a 1,5-dien-3-ol, which rearranges to form an enol that tautomerizes to a carbonyl compound, providing a strong thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com

A recently developed modular method synthesizes diaryl-substituted cyclohexenone acids starting from phenylpyruvic acid and a suitable aromatic enone (e.g., 4-phenyl-3-buten-2-one). nih.gov The reaction proceeds through a distinct mechanistic pathway depending on the solvent conditions. nih.govnih.gov

In non-aqueous solvents (e.g., tert-butanol (B103910), toluene): The reaction predominantly yields the anti-configured product. The mechanism involves the formation of a hemiketal intermediate, followed by an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement and a subsequent intramolecular aldol condensation. nih.govacs.org

In aqueous solution: A mixture of syn and anti conformers is obtained. The syn product is formed via an alternative pathway involving an intermolecular aldol condensation followed by an electrocyclization. nih.govacs.org

This diastereospecificity arises from the highly ordered transition state of the sigmatropic rearrangement. nih.govacs.org The reaction can be performed as a three-component system where the aromatic enone is synthesized in situ from an aromatic aldehyde and acetone, further enhancing the modularity of the synthesis. nih.govacs.org

| Reaction Condition | Predominant Product | Mechanistic Pathway | Key Steps |

|---|---|---|---|

| Alkaline tert-butanol or toluene (B28343) (Microwave) | anti conformer | Hemiketal-Oxy-Cope-Aldol | 1. Hemiketal formation 2. Oxy-Cope researchgate.netresearchgate.net-rearrangement 3. Intramolecular aldol condensation |

| Alkaline water | Mixture of syn and anti | Intermolecular Aldol-Electrocyclization (syn) Hemiketal-Oxy-Cope-Aldol (anti) | 1. Intermolecular aldol condensation 2. Electrocyclization |

Stereoselective and Enantioselective Synthetic Approaches

The controlled spatial arrangement of the two phenyl groups in this compound presents a significant synthetic challenge, necessitating the use of advanced stereoselective and enantioselective methodologies. Research in this area has focused on establishing specific configurations, either cis or trans, and in the case of chiral molecules, controlling the absolute stereochemistry.

A notable approach to the diastereoselective synthesis of 1,3-diarylcyclohexane derivatives involves the catalytic asymmetric hydrogenation of substituted benzenes. This method can yield chiral cyclohexanes with high diastereomeric excess. For instance, the hydrogenation of benzene rings linked to an oxazolidinone chiral auxiliary, utilizing a heterogeneous metal catalyst, has been shown to produce chiral cyclohexanes in quantitative yield and with up to 99% diastereomeric excess. While not specifically detailing the synthesis of this compound, this methodology demonstrates a powerful strategy for controlling the stereochemistry of substituted cyclohexanes. beilstein-journals.org

Another strategy for achieving stereocontrol in the formation of 1,3-disubstituted cyclohexanes is through palladium-catalyzed 1,3-arylboration of unconjugated dienes. This method is highlighted by its 1,3-regioselectivity and exclusive cis-diastereoselectivity. The reaction, which notably does not require dative ligands but instead uses an inexpensive ammonium (B1175870) chloride salt, offers a direct route to cis-1,3-disubstituted cyclohexanes.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexane derivatives. For example, the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst provides stereocontrolled access to the cyclohexadienal backbone. youtube.com While this method produces a cyclohexadiene derivative, it establishes key stereocenters that could potentially be carried forward to a saturated 1,3-diarylcyclohexane system through subsequent reduction steps.

While direct and detailed research on the enantioselective synthesis of this compound itself is limited in the readily available literature, the principles demonstrated in the synthesis of related chiral cyclohexanes and 1,3-diaryl systems provide a strong foundation for potential synthetic routes. These approaches, summarized in the table below, represent the current state-of-the-art in stereoselective cyclohexane synthesis and are applicable to the targeted synthesis of specific stereoisomers of this compound and its analogues.

| Method | Key Features | Stereochemical Outcome | Potential Applicability to this compound |

| Asymmetric Hydrogenation | Use of chiral auxiliaries (e.g., oxazolidinone) and heterogeneous metal catalysts. beilstein-journals.org | High diastereomeric excess (up to 99%). beilstein-journals.org | Synthesis of specific chiral isomers of this compound from a 1,3-diphenylbenzene precursor. |

| Palladium-Catalyzed 1,3-Arylboration | Three-component reaction of unconjugated dienes, arylboronic acids, and an aryl halide. | Exclusive cis-diastereoselectivity. | Direct synthesis of cis-1,3-diphenylcyclohexane (B12751681). |

| Organocatalysis | Asymmetric reaction of unsaturated aldehydes catalyzed by a chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst). youtube.com | Stereocontrolled formation of cyclohexadienal backbone. youtube.com | A multi-step approach to chiral this compound via a chiral cyclohexadiene intermediate. |

Stereochemical Investigations and Conformational Dynamics of 1,3 Diphenylcyclohexane Systems

Isomeric Forms and Their Definitive Characterization

The substitution pattern in 1,3-diphenylcyclohexane gives rise to distinct geometric isomers, each with unique stereochemical properties. The characterization of these isomers is foundational to understanding their conformational behavior.

This compound exists as two geometric, or configurational, stereoisomers: cis and trans. These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror images. spcmc.ac.in The distinction lies in the relative orientation of the two phenyl groups with respect to the plane of the cyclohexane (B81311) ring.

In the cis-isomer , both phenyl groups are on the same side of the ring. This means both substituents can be represented as being "up" or both "down."

In the trans-isomer , the phenyl groups are on opposite sides of the ring, with one substituent oriented "up" and the other "down."

These isomers cannot be interconverted through bond rotation, such as a ring flip; breaking and reforming chemical bonds is required to convert one into the other. msu.edu

The this compound molecule possesses two stereocenters, located at carbon atoms 1 and 3, where the phenyl groups are attached. The stereochemical nature of the cis and trans isomers differs significantly due to the symmetry elements present.

cis-1,3-Diphenylcyclohexane (B12751681) : This isomer is an achiral meso compound . spcmc.ac.in Although it contains two stereocenters, the molecule possesses an internal plane of symmetry that bisects the C2 and C5-C6 bonds. This symmetry plane makes the molecule superimposable on its mirror image, rendering it optically inactive. spcmc.ac.innih.gov The relative stereochemistry of the substituents is designated as (1R, 3S) or (1S, 3R), which are identical due to the plane of symmetry.

trans-1,3-Diphenylcyclohexane : This isomer is chiral and lacks an internal plane of symmetry. spcmc.ac.infda.gov It exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are optically active and exist as a racemic (dl) mixture. spcmc.ac.in The absolute configurations of the two enantiomers are (1R, 3R) and (1S, 3S).

The stereochemical properties of these isomers are summarized in the table below.

| Isomer | Number of Stereocenters | Chirality | Symmetry Element | Absolute Configuration |

| cis-1,3-Diphenylcyclohexane | 2 | Achiral (Meso) | Internal Plane of Symmetry | (1R, 3S) / (1S, 3R) - Identical |

| trans-1,3-Diphenylcyclohexane | 2 | Chiral | No Internal Plane of Symmetry | Exists as (1R, 3R) and (1S, 3S) enantiomers |

Conformational Equilibria and Energetic Landscapes

Substituted cyclohexanes exist predominantly in rapidly interconverting chair conformations. masterorganicchemistry.com For this compound, the orientation of the phenyl groups in these conformations profoundly influences their stability and the dynamics of the system.

The stability of a given conformer is primarily determined by the steric strain associated with axial substituents. Bulky groups preferentially occupy the more spacious equatorial positions to minimize destabilizing steric interactions. msu.edu This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org The phenyl group has a significant A-value, indicating a strong preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C₆H₅ (Phenyl) | ~2.9 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

The conformational equilibria for the cis and trans isomers are markedly different:

cis-Isomer : The cis isomer undergoes a ring flip between two non-equivalent chair conformations: one with both phenyl groups in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a). libretexts.org The diequatorial conformer is vastly more stable, as it avoids the severe steric strain of 1,3-diaxial interactions. libretexts.orglibretexts.org The energy of the diaxial conformer is so high that the equilibrium lies almost entirely toward the diequatorial form, making the molecule effectively "locked" in this conformation. yale.edu

trans-Isomer : The trans isomer exists in two chair conformations where one phenyl group is axial and the other is equatorial (a,e). A ring flip interconverts it into an energetically identical conformer (e,a). libretexts.orglibretexts.org Because the two conformers are degenerate (equal in energy), they exist in equal proportions at equilibrium. libretexts.org

| Isomer | Conformer 1 | Conformer 2 (after ring flip) | Relative Stability |

| cis-1,3-Diphenylcyclohexane | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial is strongly favored |

| trans-1,3-Diphenylcyclohexane | Axial-Equatorial (a,e) | Equatorial-Axial (e,a) | Both conformers are equal in energy |

The diaxial conformer of cis-1,3-diphenylcyclohexane presents a unique opportunity for intramolecular arene-arene interactions, where the two phenyl rings are brought into close proximity. Computational studies on cis-1,3-diarylcyclohexane systems have investigated the nature of these interactions, including potential π-stacking. acs.org

These studies have located energy minima for diaxial conformers where the aryl rings are arranged in a face-to-face (π-stacked) or edge-to-face orientation. acs.org However, even with these potentially stabilizing interactions, the diaxial conformer remains significantly less stable than the diequatorial conformer. The calculated average face-to-face distance for π-stacked conformers is between 4.1 to 4.4 Å, which is outside the typical van der Waals contact distance of 3.4 Å. acs.org Research indicates that electrostatic contributions, rather than orbital mixing or charge-transfer, are the dominant forces in these arene-arene interactions. acs.org Ultimately, any stabilization afforded by π-stacking is insufficient to overcome the immense steric destabilization of the diaxial arrangement.

Steric strain is the dominant factor governing the conformational dynamics of this compound. The primary source of this strain is the 1,3-diaxial interaction , a repulsive force between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent. prospectivedoctor.comucla.edu

In the highly unstable diaxial conformer of cis-1,3-diphenylcyclohexane, multiple severe steric clashes occur:

Repulsion between the axial phenyl group at C1 and the axial hydrogens at C3 and C5.

Repulsion between the axial phenyl group at C3 and the axial hydrogens at C5 and C1.

A particularly severe repulsion between the two large axial phenyl groups themselves. yale.edu

These cumulative interactions raise the energy of the diaxial conformer dramatically, creating a high energy barrier for the ring inversion from the stable diequatorial form. The energy barrier for a standard cyclohexane ring flip is approximately 10-11 kcal/mol. wikipedia.org The presence of bulky axial substituents significantly increases this barrier, effectively hindering the dynamic interconversion process. nih.gov This high degree of steric strain not only dictates the preferred conformation but can also influence the molecule's reactivity, as the accessibility of reactive sites may be sterically hindered. fiveable.me

Mechanistic Studies of Chemical Transformations Involving 1,3 Diphenylcyclohexane

Radical Reaction Mechanisms and Hydrogen Atom Transfer (HAT) Kinetics

Radical reactions involving 1,3-diphenylcyclohexane are of significant interest due to the presence of multiple C-H bonds with varying reactivity. The abstraction of a hydrogen atom to form a carbon-centered radical is often a key step in these transformations. The kinetics and selectivity of this Hydrogen Atom Transfer (HAT) process are influenced by the stereoelectronic properties of the molecule.

In substituted cyclohexanes, the reactivity of C-H bonds is highly dependent on their axial or equatorial position. Studies on related systems have shown that HAT from tertiary equatorial C-H bonds can be significantly faster than from their axial counterparts. nih.gov This enhanced reactivity is attributed to the release of 1,3-diaxial strain in the transition state. nih.gov In the case of this compound, the phenyl groups can exist in diequatorial, diaxial, or axial-equatorial orientations, leading to different conformational isomers. The preferred conformation will influence which C-H bonds are more susceptible to radical attack.

The rate constants for HAT are a critical parameter in understanding these reactions. While specific kinetic data for this compound is not extensively documented, data from analogous cycloalkanes provides valuable insights. For instance, absolute rate constants for HAT from various cycloalkanes to the cumyloxyl radical have been measured, demonstrating the influence of ring strain and stereochemistry on reactivity. nih.gov

Table 1: Representative Rate Constants for Hydrogen Atom Transfer from Cycloalkanes to the Cumyloxyl Radical nih.gov

| Substrate | C-H Bond Type | Rate Constant (kH) at 298 K (M⁻¹s⁻¹) |

|---|---|---|

| Cyclopentane | Secondary | 1.2 x 10⁸ |

| Cyclohexane (B81311) | Secondary | 1.3 x 10⁸ |

| Methylcyclopentane | Tertiary | 1.8 x 10⁹ |

| Methylcyclohexane | Tertiary (axial) | 3.0 x 10⁸ |

| cis-1,2-Dimethylcyclohexane | Tertiary (equatorial) | 4.2 x 10⁹ |

This table is interactive. You can sort and filter the data to explore the reactivity of different C-H bonds.

The presence of phenyl groups in this compound is expected to influence the stability of the resulting radical intermediates through resonance stabilization, which would, in turn, affect the HAT kinetics.

Electron Transfer Processes and Formation of Radical Anion Intermediates

Electron transfer (ET) to or from this compound can initiate a variety of chemical transformations. The phenyl groups, being aromatic, can accept an electron to form a radical anion. The formation and subsequent reactions of these radical anion intermediates are central to understanding the electrochemical and photochemical behavior of this compound.

The generation of radical anions from aromatic molecules is a well-established phenomenon. utexas.edu In the context of this compound, single electron transfer (SET) to one of the phenyl rings would result in the formation of a radical anion. The stability and reactivity of this intermediate would be influenced by the solvent and the nature of the counter-ion. chemrxiv.org

Studies on related systems, such as perfluoro-1,3-dimethyl-cyclohexane, have shown that radical anions can act as electron transfer agents in ion/ion reactions. utah.edu The radical anion of this compound could potentially participate in similar processes, transferring an electron to a suitable acceptor. The competition between electron transfer and other reaction pathways, such as proton transfer, is a key mechanistic consideration. utah.edu

The subsequent fate of the radical anion intermediate can vary. It could undergo further reduction, protonation, or fragmentation. In some cases, dissociative electron transfer can occur, leading to bond cleavage and the formation of new radical species. researchgate.net The specific pathway taken will depend on the reaction conditions and the structure of any co-reactants.

Cycloaddition Reaction Mechanisms in Related Systems

While there is a lack of specific studies on this compound itself participating in cycloaddition reactions, the principles of such reactions in related systems provide a framework for understanding its potential reactivity. Cycloaddition reactions are powerful tools for the construction of cyclic molecules. oxfordsciencetrove.com

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In a hypothetical scenario, if a derivative of this compound contained a diene functionality, it could potentially react with a dienophile to form a new six-membered ring. The stereochemistry and regiochemistry of such a reaction would be governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory. libretexts.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. ijrpc.comwikipedia.orgorganic-chemistry.org Should a derivative of this compound be functionalized to act as a dipolarophile (e.g., containing an alkene or alkyne), it could undergo cycloaddition with various 1,3-dipoles. The mechanism of these reactions is generally considered to be a concerted pericyclic process. organic-chemistry.org

The synthesis of substituted cyclohexenes can be achieved through cycloaddition reactions, highlighting the relevance of these mechanisms to cyclohexyl systems. nih.gov The presence of bulky phenyl substituents on the cyclohexane ring would likely exert significant steric influence on the approach of the reacting partner, thereby affecting the feasibility and outcome of any potential cycloaddition reaction.

Intramolecular Rearrangements and Cyclization Mechanisms in Derivative Formation

Intramolecular rearrangements and cyclizations are fundamental processes for the synthesis of complex molecular architectures from simpler precursors. While specific examples starting from this compound are not widely reported, the mechanistic principles can be inferred from related transformations.

The formation of derivatives of this compound could potentially involve intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a radical cyclization mechanism could be envisaged, where a radical generated at one point in the molecule attacks a double bond elsewhere in the same molecule to form a cyclic product. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the relative stability of the transition states.

Intramolecular versions of well-known reactions, such as the Heck reaction or aldol (B89426) condensation, could also be employed to synthesize derivatives with fused ring systems. The mechanism of these reactions would involve intermediates where the this compound moiety acts as a scaffold. encyclopedia.pub

Furthermore, intramolecular rearrangements, such as sigmatropic shifts, could lead to the formation of isomeric derivatives. For example, a nih.govnih.gov-sigmatropic rearrangement (Cope rearrangement) in a hypothetical this compound derivative containing a 1,5-diene system could lead to a constitutional isomer. The feasibility of such a process would depend on the activation energy, which is influenced by the stereochemistry of the reacting system. bohrium.com The synthesis of complex polycyclic structures, such as zoanthamine (B1237179) alkaloids, often involves intricate intramolecular cyclization cascades, demonstrating the power of these mechanistic pathways. nih.gov

Computational Chemistry and Theoretical Characterization of 1,3 Diphenylcyclohexane

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. By analyzing the distribution and energy of molecular orbitals, key aspects of chemical reactivity and electronic properties can be elucidated.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap generally suggests higher reactivity. banglajol.info

For cis-1,3-diarylcyclohexanes, molecular orbital calculations have been used to correlate the conformational energies with the HOMO-LUMO energy gap (EHOMO - ELUMO). researchgate.net This correlation helps in understanding how substituent effects on the phenyl rings alter the electronic properties and, consequently, the conformational equilibrium of the molecule. researchgate.net However, detailed values for the HOMO-LUMO energies and gap for the parent 1,3-diphenylcyclohexane are not extensively detailed in the available literature.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. banglajol.inforsc.org The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface, identifying likely sites for nucleophilic and electrophilic attack. banglajol.info

In studies of cis-1,3-diarylcyclohexanes, calculated electrostatic potentials on the π-face of the individual aryl rings have shown a strong correlation with the conformational equilibria (ΔEax-eq). researchgate.netresearchgate.net This suggests that electrostatic interactions are a dominant factor in determining the stability of different conformers. researchgate.net This approach proved more effective for correlating conformational energies than relying solely on Hammett parameters or the HOMO-LUMO energy gap. researchgate.netresearchgate.net Specific MESP maps detailing the charge distribution across the entirety of the this compound molecule are not prominently available in published research.

Quantum Chemical Methods for Conformational Energy Calculations (e.g., AM1, DFT)

The conformational landscape of this compound, particularly the energy difference between its various stereoisomers and conformers, has been a subject of theoretical investigation. The cis isomer can exist in a dynamic equilibrium between a diequatorial (ee) and a diaxial (aa) chair conformation, with the relative stability being influenced by steric and electronic effects.

A notable study employed the semi-empirical Austin Model 1 (AM1) method to investigate the conformational equilibria of a series of cis-1,3-diarylcyclohexanes, including the parent this compound. researchgate.netresearchgate.net This study aimed to model the arene-arene π-stacking interactions that can occur in the diaxial conformer. researchgate.netresearchgate.net

Key findings from the AM1 calculations include:

Energy minima were located for diaxial conformers where the aryl rings are in a π-stacked arrangement and also for those in an edge-to-face conformation. researchgate.netresearchgate.net

The calculated average face-to-face distance for the π-stacked conformers was between 4.1 and 4.4 Å, which is beyond the typical van der Waals contact distance. researchgate.netresearchgate.net

The diaxial-diequatorial conformational energy difference (ΔEax-eq) was calculated for a wide range of substituted derivatives to understand the influence of electronic effects on the stability of the π-stacked arrangement. researchgate.netresearchgate.net The study found that electrostatic contributions were the dominant factor influencing the conformational energy. researchgate.net

| Parameter | Finding | Significance |

|---|---|---|

| Computational Method | Austin Model 1 (AM1) | Provides a theoretical model for investigating arene-arene π-stacking. |

| Conformers Studied | Diaxial (π-stacked, edge-to-face) and Diequatorial | Identifies stable arrangements and their geometries. |

| π-stacked distance | 4.1 - 4.4 Å | Indicates a weak interaction, outside of direct van der Waals contact. |

| Primary Interaction | Arene-arene electrostatic contributions | Demonstrates that electrostatic forces are dominant over orbital mixing or charge-transfer in determining conformational energy. researchgate.netresearchgate.net |

While Density Functional Theory (DFT) is a widely used and often more accurate method for such calculations today, specific DFT-calculated conformational energy values for this compound are not readily found in the surveyed literature. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating the trajectories of molecules, MD can provide detailed insights into conformational stability, flexibility, and intermolecular interactions in various environments. nih.govresearchgate.net

Despite the utility of this technique for analyzing the dynamic behavior of flexible molecules like substituted cyclohexanes, specific molecular dynamics simulation studies focused on this compound's conformational stability and interaction analysis are not available in the current body of scientific literature. Such studies could, in principle, elucidate the lifetimes of the diequatorial and diaxial conformers and the pathways of their interconversion.

Advanced Bonding Analysis Techniques (e.g., Natural Bonding Orbitals (NBO), Quantum Theory of Atoms in Molecules (QTAIM))

Advanced bonding analyses provide deeper insight into the electronic structure and bonding characteristics of a molecule beyond simple orbital models.

Natural Bonding Orbitals (NBO) analysis examines charge transfer interactions (donor-acceptor interactions) between filled and unfilled orbitals, quantifying their energetic significance through second-order perturbation theory. niscair.res.innih.gov This can reveal hyperconjugative effects and delocalizations that contribute to molecular stability. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the bonds between them. researchgate.net It characterizes bond properties, such as ellipticity and electron density at the bond critical point, to describe the nature of chemical bonds (e.g., covalent vs. ionic or shared vs. closed-shell interactions).

A comprehensive search of scientific databases indicates that specific NBO or QTAIM analyses have not been published for this compound. These analyses would be valuable for quantifying the nature of the intramolecular interactions, including the weak arene-arene interactions in the cis-diaxial conformer.

Prediction and Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical computing and frequency mixing. researchgate.net Computational methods can predict NLO properties, such as the first hyperpolarizability (β), by calculating the response of a molecule's dipole moment to an external electric field. dtic.milrsc.org Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, tend to exhibit higher NLO responses. researchgate.net

There are no specific computational studies focused on the prediction and analysis of the non-linear optical properties of this compound in the available literature. Such a study would involve calculating the polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional surface, known as the Hirshfeld surface, provides a unique and insightful representation of the molecule's shape and its contact environment.

The analysis is based on the concept of the promolecule electron density, which is the sum of the electron densities of the individual atoms of a molecule, and the procrystal electron density, which is the sum of the promolecule electron densities of all molecules in the crystal. The Hirshfeld surface is defined as the region where the contribution of the promolecule to the procrystal electron density is exactly 0.5.

By mapping various properties onto the Hirshfeld surface, one can gain a detailed understanding of the nature and strength of intermolecular interactions. Key properties that are typically mapped include:

d_norm (Normalized Contact Distance): This property is calculated from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The d_norm surface is color-coded to highlight different types of intermolecular contacts. Red regions indicate contacts shorter than the sum of the van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii (weaker interactions).

2D Fingerprint Plots: These are two-dimensional histograms of d_i versus d_e, which provide a quantitative summary of the intermolecular contacts in the crystal. Each point on the plot corresponds to a specific point on the Hirshfeld surface, and the density of points reflects the prevalence of that particular type of contact. By decomposing the fingerprint plot into contributions from different atom pairs, one can quantify the percentage of the Hirshfeld surface area involved in specific interactions, such as H···H, C···H, and π-π interactions.

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in elucidating the packing motifs and the dominant forces governing the crystal structure. The presence of both aliphatic (cyclohexane ring) and aromatic (phenyl rings) moieties suggests a rich variety of potential intermolecular interactions.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following:

C···H/H···C Contacts: Interactions between the carbon atoms of the phenyl rings and the hydrogen atoms of neighboring molecules (C-H···π interactions) are anticipated. These would be visualized as distinct regions on the d_norm surface and would appear as characteristic "wings" in the 2D fingerprint plot. The extent of these interactions would depend on the specific conformation (cis or trans) and the packing arrangement.

π-π Stacking Interactions: Depending on the relative orientation of the phenyl rings of adjacent molecules, π-π stacking interactions could be present. These would be identifiable by characteristic patterns in the shape index map and would contribute to the stability of the crystal lattice.

The quantitative data derived from the 2D fingerprint plots would allow for a detailed comparison of the intermolecular interaction patterns in different polymorphs or stereoisomers of this compound, should they exist.

Interactive Data Table: Expected Contributions to the Hirshfeld Surface Area for this compound

The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for this compound. These values are illustrative and based on typical findings for similar organic molecules containing phenyl and cyclohexyl groups.

| Intermolecular Contact | Expected Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H / H···C | 25 - 35 |

| C···C (including π-π) | 5 - 15 |

| Other | < 5 |

Advanced Spectroscopic and Crystallographic Studies of 1,3 Diphenylcyclohexane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics of 1,3-diphenylcyclohexane. The chemical environment of each proton and carbon atom is exquisitely sensitive to its stereochemical relationship with the phenyl substituents, allowing for unambiguous differentiation between cis and trans isomers.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical structure of this compound. The number of unique signals, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are used for initial structural assignment.

In ¹H NMR, the spectrum can be divided into three main regions: the aromatic region (typically δ 7.0-7.5 ppm) for the phenyl protons, the benzylic region (δ 2.5-3.0 ppm) for the protons on the carbons attached to the phenyl rings (C1 and C3), and the aliphatic region (δ 1.2-2.2 ppm) for the remaining cyclohexane (B81311) ring protons. The precise chemical shifts and coupling constants are diagnostic of the isomer's stereochemistry. For instance, the relative orientation of the phenyl groups (axial vs. equatorial) in the dominant chair conformation significantly influences the shielding environment of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of signals indicates the molecular symmetry. The chemical shifts of the carbons in the cyclohexane ring are particularly informative for conformational analysis. sikhcom.netnih.gov For example, a carbon atom bearing an axial substituent is typically shielded (appears at a lower δ value) compared to one with an equatorial substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ¹H NMR | 7.0 - 7.5 | Multiplet |

| Benzylic Protons (CH-Ph) | ¹H NMR | 2.5 - 3.0 | Multiplet |

| Cyclohexane Protons (CH₂) | ¹H NMR | 1.2 - 2.2 | Multiplet |

| Quaternary Aromatic Carbons (C-ipso) | ¹³C NMR | 140 - 148 | Singlet |

| Aromatic Carbons (CH) | ¹³C NMR | 125 - 130 | Singlet |

| Benzylic Carbons (CH-Ph) | ¹³C NMR | 40 - 50 | Singlet |

| Cyclohexane Carbons (CH₂) | ¹³C NMR | 20 - 40 | Singlet |

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for elucidating the precise stereochemistry and conformational preferences of the this compound isomers. core.ac.ukmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum map out the entire proton connectivity network within the cyclohexane ring, allowing for the assignment of protons at positions C2, C4, C5, and C6 relative to the benzylic protons at C1 and C3. core.ac.uk

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already-assigned proton spectrum from COSY analysis. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining stereochemistry and conformation by identifying protons that are close in space, regardless of whether they are connected through bonds. mdpi.com For this compound, NOESY/ROESY can distinguish between cis and trans isomers. In the cis isomer, a cross-peak would be expected between the benzylic protons at C1 and C3 if they are both in equatorial positions (diequatorial) in the chair conformation, due to their spatial proximity. In the trans isomer, where one substituent is axial and the other equatorial, such a correlation would be absent. These experiments provide quantitative distance information, which can confirm the dominant chair conformation and the axial/equatorial orientation of the phenyl groups. fda.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic bonds within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides a molecular "fingerprint" that confirms the presence of both the aromatic rings and the saturated cyclohexane core. nist.govaip.orgnist.gov

Key characteristic absorptions for this compound include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), characteristic of sp² C-H bonds on the phenyl rings. masterorganicchemistry.com

Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane ring. masterorganicchemistry.com

Aromatic C=C Stretching: Two or more medium to sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the phenyl rings.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region. The exact position of these bands can be diagnostic of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are typically observed around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3030 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Sharp |

| C-H Out-of-Plane Bend | Monosubstituted Phenyl | 690 - 770 | Strong |

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. For this compound, an X-ray crystal structure would provide definitive proof of its stereochemistry (cis or trans) and its preferred conformation in the crystal lattice.

Table 3: Types of Data Obtained from Single-Crystal X-ray Diffraction

| Data Parameter | Information Provided |

|---|---|

| Crystal System | Classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the unit cell. |

| Bond Lengths & Angles | Definitive measurements of intramolecular geometry. |

| Torsional Angles | Precise measurement of the conformation of the cyclohexane ring and orientation of substituents. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components of a mixture. In the context of this compound research, GC-MS is essential for assessing the purity of a synthesized sample and for analyzing the composition of isomeric mixtures.

The gas chromatograph separates the cis and trans isomers based on their different boiling points and interactions with the GC column stationary phase, resulting in distinct retention times. The mass spectrometer then ionizes the separated components, typically via electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The mass spectrum of this compound (molecular weight 236.35 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern provides structural information. Key expected fragments include:

m/z = 159: Resulting from the loss of a phenyl radical ([M - C₆H₅]⁺).

m/z = 91: A very common and often abundant peak for alkyl-substituted benzenes, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed via rearrangement. core.ac.uk

Analysis of these fragmentation patterns, in conjunction with the retention time, allows for confident identification and purity assessment of the compound. nih.govnih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Ratio | Predicted Fragment Ion | Formula |

|---|---|---|

| 236 | Molecular Ion | [C₁₈H₂₀]⁺ |

| 159 | Loss of Phenyl Radical | [C₁₂H₁₅]⁺ |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

Applications of 1,3 Diphenylcyclohexane in Advanced Materials Science Non Biological Focus

Research into Polymeric Materials and Functional Polymer Design

The introduction of the bulky and conformationally restricted 1,3-diphenylcyclohexane moiety into polymer backbones is a strategic approach to modify polymer properties. This structural element can disrupt chain packing, enhance solubility, and increase the glass transition temperature (Tg), leading to materials with improved processability and thermal stability.

Aromatic polyamides, known for their exceptional thermal and mechanical strength, often suffer from poor solubility, which complicates their processing. csic.esncl.res.in To address this, researchers have focused on chemical modifications to the polymer backbone to enhance solubility without significantly compromising their desirable properties. ncl.res.in One effective strategy is the incorporation of bulky, non-coplanar structures. The this compound unit, with its distinct cis and trans isomers, provides a predictable and rigid kink in the polymer chain.

Detailed Research Findings:

In the synthesis of novel aromatic polyamides, diamines or diacids containing the this compound core can be employed in polycondensation reactions. nih.govresearchgate.net The resulting polymers often exhibit a significant increase in solubility in common organic solvents compared to their purely aromatic counterparts. This is attributed to the disruption of inter-chain hydrogen bonding and π-π stacking caused by the three-dimensional cyclohexane (B81311) ring.

The stereochemistry of the this compound unit plays a crucial role in determining the final properties of the polymer.

Cis-isomers: Introduce a more pronounced kink in the polymer chain, leading to a greater disruption of packing and generally higher solubility.

Trans-isomers: Result in a more linear and rigid chain structure, which can lead to higher thermal stability and enhanced mechanical properties, sometimes at the expense of solubility.

The choice of isomer allows for the fine-tuning of the balance between processability and performance in the final material.

Table 1: Predicted Influence of this compound Isomers on Polyamide Properties

| Property | Effect of Incorporating cis-1,3-Diphenylcyclohexane (B12751681) | Effect of Incorporating trans-1,3-Diphenylcyclohexane | Rationale |

| Solubility | Significant Increase | Moderate Increase | The cis-isomer's sharp kink disrupts chain packing and hydrogen bonding more effectively. |

| Glass Transition (Tg) | Increase | Significant Increase | The rigid trans-isomer restricts chain mobility more, leading to a higher Tg. |

| Thermal Stability | Good | Excellent | The more linear and tightly packed structure of trans-isomer-based polymers enhances thermal resistance. |

| Mechanical Strength | Good | Excellent | The rigid, linear nature of the trans-isomer contributes to higher tensile strength and modulus. |

Investigations in Liquid Crystal Development

The field of liquid crystals (LCs) relies on molecules (mesogens) that possess a combination of rigidity and anisotropy to form ordered, fluid phases. mdpi.com The this compound structure has been investigated as a non-traditional core unit in the design of new mesogenic materials. rsc.org Its rigid, non-planar geometry offers an alternative to the more common, linearly-fused aromatic ring systems.

The key to designing liquid crystals is controlling the molecular shape and intermolecular interactions. The this compound core provides a well-defined angle between the two phenyl rings, which is dependent on its stereochemistry (cis or trans). This fixed angle is a departure from the typically linear or gently bent cores used in conventional mesogens.

Detailed Research Findings:

Research in this area has shown that incorporating a this compound unit can lead to the formation of novel mesophases. The specific isomer used is critical to the resulting liquid crystalline behavior.

Trans-1,3-diphenylcyclohexane: In its diequatorial chair conformation, the two phenyl groups are positioned far apart, creating a relatively linear and elongated structure. This geometry is more conducive to the formation of conventional nematic or smectic phases, which are stabilized by anisotropic van der Waals forces.

Cis-1,3-diphenylcyclohexane: This isomer adopts a conformation where one phenyl group is axial and the other is equatorial, resulting in a distinct V-shape or "bent-core." Bent-core mesogens are of significant interest as they can exhibit unique and complex mesophases, including those with ferroelectric properties. researchgate.netresearchgate.net

By attaching appropriate terminal groups (e.g., alkyl chains, cyano groups) to the phenyl rings of the this compound core, researchers can modulate the molecule's aspect ratio and dipole moment to induce and stabilize liquid crystalline phases. The choice of isomer and terminal groups allows for the targeted design of materials with specific phase transition temperatures and electro-optical properties. rsc.org

Table 2: Predicted Mesogenic Properties Based on this compound Isomers

| Isomer Core | Molecular Shape | Predicted Mesophase Behavior | Potential Applications |

| trans-1,3-Diphenylcyclohexane | Relatively Linear, Elongated | Nematic, Smectic A | Display technologies, optical shutters |

| cis-1,3-Diphenylcyclohexane | V-Shaped, Bent-Core | Biaxial Nematic, Smectic C, Ferroelectric Phases | Fast-switching displays, nonlinear optics, sensors |

Supramolecular Chemistry and Host-Guest Complexation Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.orgmdpi.com In host-guest chemistry, a key branch of this field, a larger "host" molecule forms a complex with a smaller "guest" molecule. thno.org The rigid, pre-organized structure of this compound makes it an intriguing component for designing molecular hosts or guests.

The defined spatial arrangement of the two phenyl rings in this compound can be exploited to create specific binding pockets or to act as a guest that fits within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. rsc.orgthno.org

Detailed Research Findings:

Studies involving this compound in host-guest systems often focus on its interaction with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity. nih.govresearchgate.net The hydrophobic phenyl groups of this compound can be encapsulated within the CD cavity, driven by the hydrophobic effect.

The stereochemistry of the guest molecule is paramount in determining the stability and structure of the resulting inclusion complex.

trans-isomer: The more linear shape of the trans-isomer allows it to potentially form a 1:2 complex with two β-cyclodextrin units, with each phenyl group occupying a separate CD cavity.

cis-isomer: The closer proximity of the two phenyl groups in the cis-isomer might favor the formation of a 1:1 complex with a larger γ-cyclodextrin, which has a wider cavity capable of accommodating both aromatic rings simultaneously.

These complexation events can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect changes in the chemical shifts of the host and guest protons upon complex formation. scienceopen.com The binding affinities (association constants) can be quantified to understand the thermodynamic stability of these supramolecular assemblies. The ability to control these interactions is fundamental for applications in areas like molecular recognition and sensing. mdpi.com

Future Research Directions in 1,3 Diphenylcyclohexane Chemistry

Development of Innovative and Sustainable Stereoselective Synthetic Pathways

The precise control over the stereochemistry of 1,3-diphenylcyclohexane and its derivatives is paramount for their potential applications. Future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Current synthetic strategies often rely on classical methods that may lack the desired efficiency or sustainability. Modern catalytic approaches, however, offer promising alternatives. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Future investigations could explore the use of chiral organocatalysts to control the diastereoselectivity and enantioselectivity of reactions that form the this compound scaffold. Similarly, chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide highly efficient and environmentally benign pathways to enantiopure this compound derivatives.

A summary of potential innovative synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Development of novel chiral catalysts for Michael additions, aldol (B89426) reactions, or cycloadditions leading to the this compound core. |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, sustainable. | Identification and engineering of enzymes (e.g., lipases, reductases) for the kinetic resolution of racemic this compound precursors or the stereoselective synthesis of chiral building blocks. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope. | Development of catalytic systems for stereoselective hydrogenation of 1,3-diphenylcyclohexene precursors or cross-coupling reactions to introduce the phenyl groups with defined stereochemistry. |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways. | Exploration of light-mediated reactions for the construction or functionalization of the this compound ring system. |

Deeper Exploration of Novel Mechanistic Paradigms in Cyclohexane (B81311) Chemistry

The conformational behavior of 1,3-disubstituted cyclohexanes is a cornerstone of stereochemistry. In the case of this compound, the large steric bulk of the phenyl groups dictates the conformational equilibrium to a significant extent. While the general principles are understood, a deeper, quantitative understanding of the conformational preferences and the dynamics of ring inversion presents an area for future research.

For cis-1,3-diphenylcyclohexane (B12751681), the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions between the two bulky phenyl groups. spcmc.ac.inlibretexts.org The energy difference is expected to be substantial, rendering the diaxial conformation practically unpopulated at room temperature. In contrast, the trans-isomer exists as a pair of enantiomeric conformations, each with one axial and one equatorial phenyl group. These conformers are of equal energy and rapidly interconvert via ring flipping. spcmc.ac.inlibretexts.org

Future mechanistic studies could delve into:

Quantitative Conformational Analysis: Employing advanced NMR techniques (e.g., variable temperature NMR, NOE experiments) and computational methods to precisely quantify the energetic differences between the chair and non-chair (e.g., twist-boat) conformations of both cis- and trans-1,3-diphenylcyclohexane.

Reaction Dynamics: Investigating how the conformational rigidity of the cis-isomer and the flexibility of the trans-isomer influence the rates and stereochemical outcomes of reactions at the cyclohexane ring or the phenyl substituents.

Host-Guest Chemistry: Exploring the use of this compound derivatives as scaffolds in supramolecular chemistry, where their defined stereochemistry and conformational properties can be exploited for molecular recognition.

A comparison of the key conformational features of this compound isomers is outlined in Table 2.

| Isomer | Most Stable Conformation(s) | Key Steric Interactions | Expected Conformational Flexibility |

| cis-1,3-Diphenylcyclohexane | Diequatorial | Gauche interactions between phenyl groups and the cyclohexane ring. | Low (conformationally biased) |

| trans-1,3-Diphenylcyclohexane | Axial-Equatorial (enantiomeric pair) | 1,3-Diaxial interactions between the axial phenyl group and axial hydrogens. | High (rapid ring inversion) |

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is poised to play a pivotal role in accelerating research in this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can provide invaluable insights into the structure, energetics, and reactivity of these molecules.

Future computational studies could focus on:

Predictive Stereochemistry: Accurately predicting the preferred stereochemical outcomes of synthetic reactions leading to this compound derivatives. This would enable the in silico screening of catalysts and reaction conditions to identify the most promising synthetic routes.

Chiroptical Properties: Calculating the circular dichroism (CD) and optical rotatory dispersion (ORD) spectra of chiral this compound derivatives. rsc.orgresearchgate.net This would be instrumental in assigning the absolute configuration of newly synthesized enantiopure compounds.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of reactions involving this compound to gain a detailed understanding of the factors that control reactivity and selectivity.

Materials Property Prediction: Simulating the properties of materials incorporating the this compound scaffold, such as polymers and liquid crystals, to guide the design of new functional materials.

Expansion of Non-Biological Material Science Applications Based on Structural Derivatization

While the biological applications of many cyclohexane derivatives are well-explored, the potential of this compound in non-biological materials science remains largely untapped. The rigid and well-defined three-dimensional structure of the this compound core makes it an attractive building block for the design of novel materials with unique properties.

Future research in this area could explore:

Liquid Crystals: The incorporation of the this compound moiety into mesogenic molecules could lead to new liquid crystalline materials with tailored properties. The stereochemistry of the cyclohexane ring would be expected to have a profound impact on the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed.

Polymers with High Thermal Stability: The rigid cyclohexane ring and the aromatic phenyl groups could impart high thermal stability to polymers. Future work could involve the synthesis of polyesters, polyamides, or polyimides containing the this compound unit in the polymer backbone.

Organic Electronics: Functionalized this compound derivatives could serve as scaffolds for the construction of organic electronic materials. By attaching suitable chromophores or electronically active groups to the phenyl rings, it may be possible to create molecules with interesting photophysical or charge-transport properties. rsc.org

Microporous Materials: The defined geometry of this compound could be exploited in the synthesis of polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs) for applications in gas storage and separation.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for the development of new synthetic methodologies and advanced materials.

Q & A

Basic: What are the common synthetic routes for 1,3-Diphenylcyclohexane, and how are reaction conditions optimized?

This compound is synthesized via catalytic hydrogenation of 3,5-diphenylcyclohexenone using nickel oxide at 240°C and 50 atm, yielding two isomers (m.p. 66°C and b.p. 202°C/14 mm) . Alternative routes include Friedel-Crafts alkylation of cyclohexane derivatives with brominated precursors (e.g., bromomethylcyclohexane) under anhydrous conditions, requiring rigorous exclusion of moisture to prevent side reactions . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C for hydrogenation) and solvent polarity (toluene or dichloromethane) to control regioselectivity.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR identify phenyl group orientations and cyclohexane chair conformations. Aromatic protons appear at 7.2–7.4 ppm, while cyclohexane protons split into axial/equatorial signals (1.5–2.5 ppm) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry. For example, a 2021 study resolved the equatorial phenyl arrangement with C–C bond lengths of 1.54 Å and chair conformation puckering parameters (θ = 12.3°) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 236.1568 (CH+) .

Advanced: How do computational methods (DFT, MD) elucidate the electronic and conformational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates optimized geometries, revealing a 2.1 kcal/mol energy preference for the diaxial phenyl configuration due to reduced steric strain . Molecular dynamics (MD) simulations in chloroform show a 120 ps equilibration period for chair-to-chair flipping, with an activation barrier of 8.3 kcal/mol . Hirshfeld surface analysis further quantifies intermolecular interactions, showing 64% H···H contacts in crystal packing .

Advanced: How is this compound utilized in nonfullerene polymer solar cells, and what performance metrics are achieved?

As a non-conjugated linker in perylene diimide (PDI) acceptors, this compound enhances charge separation in bulk heterojunctions. A 2016 study reported a power conversion efficiency (PCE) of 5.28% using a PDI-CP-V/PPDT2FBT blend, with = 9.1 mA/cm and = 62% . Atomic force microscopy (AFM) revealed a 15–20 nm domain size, optimizing exciton diffusion. Transient absorption spectroscopy confirmed a 180 ps charge-transfer lifetime .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods for synthesis due to volatile intermediates (e.g., bromomethylcyclohexane) .

- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact with aryl halide precursors .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste .

- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Triangulation : Cross-validate NMR data with independent techniques (e.g., IR for functional groups) .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and identify side products .

- Crystallographic Validation : Compare experimental XRD data with computational predictions to confirm stereochemical assignments . For example, a 2021 study resolved conflicting melting points by isolating isomers via fractional crystallization .

Advanced: What retrosynthetic strategies are effective for designing novel this compound derivatives?

Retrosynthetic planning using AI tools (e.g., Reaxys or Pistachio) suggests disconnections at the cyclohexane C–C bonds, with phenyl groups introduced via Suzuki coupling or Grignard reactions . A 2023 study achieved a 72% yield by coupling cyclohexene oxide with phenylboronic acid under Pd(OAc) catalysis .

Advanced: What methodologies explore the biological activity of this compound analogs?

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests analogs against S. aureus (MIC = 32 µg/mL) .

- Molecular Docking : AutoDock Vina screens derivatives against COX-2 (binding affinity = −8.2 kcal/mol), suggesting anti-inflammatory potential .

- Cytotoxicity : MTT assays on HEK293 cells show IC > 100 µM, indicating low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.